

4-HHE-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydroxy hexenal-d3

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An in-depth guide to the structure, properties, and application of 4-hydroxy-2-hexenal-d3 (4-HHE-d3) as an internal standard in quantitative analysis.

This technical guide provides a comprehensive overview of 4-hydroxy-2-hexenal-d3 (4-HHE-d3), a deuterated analog of the lipid peroxidation product 4-hydroxy-2-hexenal (4-HHE). Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical properties of 4-HHE-d3, its critical role as an internal standard in mass spectrometry-based quantification, and provides detailed experimental protocols for its use. Furthermore, it explores the biological context of 4-HHE, the non-deuterated analyte, and its impact on cellular signaling pathways.

Core Properties of 4-HHE-d3

4-HHE-d3 is a stable isotope-labeled version of 4-HHE, where three hydrogen atoms on the terminal methyl group are replaced with deuterium. This mass shift allows for its differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard for accurate quantification.

Chemical Structure and Formula

The chemical structure and key identifiers for 4-HHE-d3 are presented below.

Chemical Structure:

A simplified representation of the chemical structure of (±)-4-hydroxy-2E-hexenal-6,6,6-d3.

Table 1: Chemical Identifiers for 4-HHE-d3

Identifier	Value
Formal Name	(±)-4-hydroxy-2E-hexenal-6,6,6-d3
Molecular Formula	C ₆ H ₇ D ₃ O ₂
SMILES	<chem>O=C/C=C/C(O)CC([2H])([2H])[2H]</chem>
InChI	InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3
InChIKey	JYTUBIHWMKQZRB-VGIDZVCYSA-N
CAS Number	148706-05-2

Physicochemical Properties

The physical and chemical properties of 4-HHE-d3 are crucial for its application in analytical methods.

Table 2: Physicochemical Data for 4-HHE-d3

Property	Value
Formula Weight	117.2
Purity	≥99% deuterated forms (d ₁ -d ₃)
Formulation	A solution in methyl acetate
λ _{max}	221 nm
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml

Application in Quantitative Analysis

4-HHE-d3 is primarily utilized as an internal standard for the precise quantification of 4-HHE in biological samples using isotope dilution mass spectrometry, most commonly with Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The co-elution of the deuterated standard with the native analyte allows for correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[1]

General Experimental Workflow

The use of a deuterated internal standard follows a well-defined workflow to ensure accurate quantification.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of 4-HHE in Plasma by GC-MS

This protocol is adapted from methodologies for the quantitative measurement of 4-hydroxyalkenals in biological samples.[2]

1. Materials and Reagents:

- 4-HHE-d3 internal standard solution (in methyl acetate)
- Pentafluorobenzyl (PFB) bromide
- N,N-Diisopropylethylamine (DIPEA)
- Hexane, Ethyl Acetate (HPLC grade)
- Sodium sulfate (anhydrous)

- Human plasma samples
- Nitrogen gas for evaporation

2. Sample Preparation:

- To 100 μ L of plasma in a glass tube, add a known amount of 4-HHE-d3 internal standard.
- Perform a liquid-liquid extraction by adding 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Vortex vigorously for 2 minutes.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.
- Dry the combined organic extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

- To the dried residue, add 50 μ L of PFB bromide solution (1% in acetonitrile) and 50 μ L of DIPEA solution (1% in acetonitrile).
- Incubate the reaction mixture at room temperature for 30 minutes.
- Evaporate the derivatization reagents to dryness under nitrogen.
- Reconstitute the sample in 50 μ L of hexane for GC-MS analysis.

4. GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent GC system or equivalent.
- Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector: Splitless mode, 250°C.

- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electron Impact (EI), 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition for 4-HHE derivative: To be determined empirically based on the PFB derivative.
 - MRM Transition for 4-HHE-d3 derivative: To be determined empirically based on the PFB derivative, expecting a +3 Da shift from the 4-HHE transition.

5. Data Analysis:

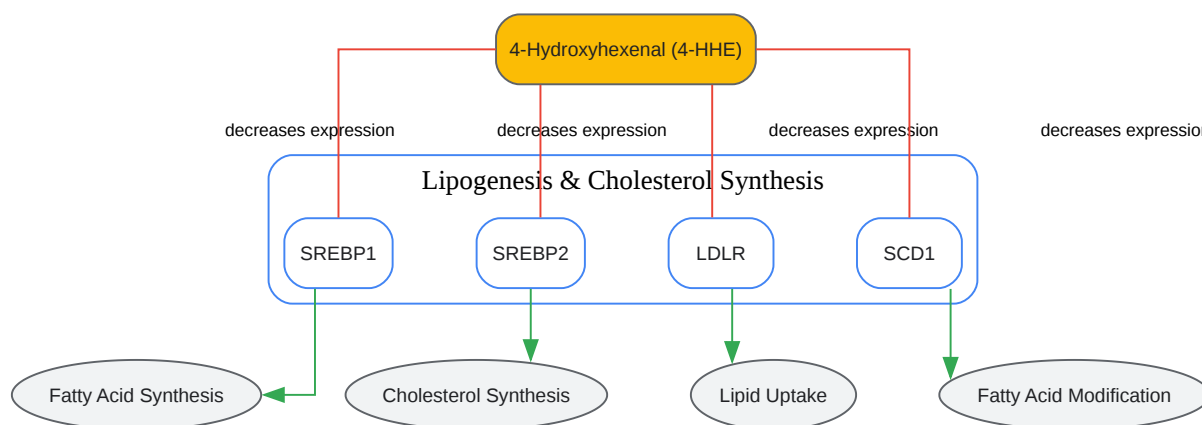
- Integrate the chromatographic peaks corresponding to the MRM transitions for both the 4-HHE and 4-HHE-d3 derivatives.
- Calculate the peak area ratio of 4-HHE to 4-HHE-d3.
- Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
- Determine the concentration of 4-HHE in the plasma samples by interpolating their peak area ratios from the calibration curve.

Biological Significance of 4-HHE

4-HHE is a reactive aldehyde produced from the peroxidation of n-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA).^[3] As a marker of oxidative stress, elevated levels of 4-HHE have been observed in various pathological conditions.^[3] Understanding the biological effects of 4-HHE provides context for its quantification in research.

Impact on Lipogenic Pathways

Recent studies have shown that 4-HHE can influence lipid metabolism. In human placental tissue, exposure to 4-HHE has been demonstrated to decrease the gene expression associated with lipogenesis and lipid uptake.[4][5] This includes the downregulation of key genes such as SREBP1, SREBP2, LDLR, and SCD1.[5][6]



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Caption: Impact of 4-HHE on key genes in lipogenic pathways.[6]

Conclusion

4-HHE-d3 is an indispensable tool for researchers studying oxidative stress and lipid peroxidation. Its use as an internal standard in mass spectrometry-based methods provides the accuracy and precision necessary for the reliable quantification of 4-HHE in complex biological matrices. A thorough understanding of its properties and the implementation of validated experimental protocols, such as the one detailed in this guide, are crucial for obtaining high-quality data in studies investigating the role of 4-HHE in various physiological and pathological processes.

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